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Compound of Interest

Compound Name: 2-Methylcyclohexanone

Cat. No.: B044802

This guide provides a detailed overview of the key spectroscopic data for 2-
methylcyclohexanone (CAS No. 583-60-8), a cyclic ketone widely used as a solvent and an
intermediate in chemical synthesis.[1] The document is intended for researchers, scientists,
and professionals in drug development, offering a centralized resource for its infrared (IR),
nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.

Data Presentation

The following sections summarize the quantitative spectroscopic data for 2-
methylcyclohexanone.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-methylcyclohexanone is characterized by strong absorptions
corresponding to its carbonyl group and alkane structure.
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Wavenumber (cm—?) Assignment Functional Group
~2900 C-H Stretch Alkane (C-H)
~1700 C=0 Stretch Ketone (C=0)

Table 1: Key IR absorption
bands for 2-
methylcyclohexanone. Data
sourced from a lab report on
the reduction of 2-

methylcyclohexanone.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. Spectra are typically recorded in a deuterated solvent, such as chloroform-d
(CDCIs).

1H NMR Spectroscopy

The proton NMR spectrum shows distinct signals for the protons on the cyclohexane ring and
the methyl group.
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Chemical Shift (6, ppm) Assignment

2.39 Cyclohexane Ring Proton
231 Cyclohexane Ring Proton
2.09 Cyclohexane Ring Proton
1.86 Cyclohexane Ring Proton
1.72 Cyclohexane Ring Proton
1.64 Cyclohexane Ring Proton
1.39 Cyclohexane Ring Proton
1.02 Methyl Group Protons (-CHs)

Table 2: *H NMR chemical shifts for 2-
methylcyclohexanone (400 MHz, CDCls). Data
sourced from ChemicalBook.

13C NMR Spectroscopy

The carbon NMR spectrum provides insight into the different carbon environments within the
molecule.
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Chemical Shift (6, ppm)

Assignment

214.0 Carbonyl Carbon (C=0)
45.0 Methine Carbon (-CH)
41.5 Methylene Carbon (-CH2)
35.0 Methylene Carbon (-CH2)
27.5 Methylene Carbon (-CH2)
24.0 Methylene Carbon (-CH2)
15.0 Methyl Carbon (-CHs)

Table 3: 33C NMR chemical shifts for 2-

methylcyclohexanone. Note: Specific

assignments for the ring carbons can vary and

may require 2D NMR techniques for

confirmation.

Mass Spectrometry (MS)

Mass spectrometry of 2-methylcyclohexanone, typically performed using electron ionization

(El), results in a characteristic fragmentation pattern.
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z
. olecular lon

112 42.7 [M]* (Molecular lon)
97 7.6 [M - CHs]*

McLafferty Rearrangement
84 27.9

Product
69 39.1
68 100 Base Peak
55 51.7
41 65.4

Table 4: Key fragments in the
electron ionization mass
spectrum of 2-
methylcyclohexanone. Data
sourced from MassBank and
PubChem.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a neat liquid sample.
Methodology:
o Sample Preparation (Neat Liquid Film):

o Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, rinse them with
a dry solvent like acetone and handle them by the edges to avoid moisture contamination.

[4]
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o Using a Pasteur pipette, place one to two drops of neat 2-methylcyclohexanone onto the
center of one salt plate.[4]

o Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even
film between the plates.[4]

o Data Acquisition:
o Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[4]

o Acquire a background spectrum of the empty instrument to account for atmospheric CO2
and water vapor.

o Run the sample scan to obtain the infrared spectrum.
e Post-Analysis:

o Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a
desiccator for storage.[4]

Alternative Method (Attenuated Total Reflectance - ATR):

Acquire a background spectrum of the clean, empty ATR crystal.

Place a single drop of 2-methylcyclohexanone directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact.[5]

Acquire the sample spectrum.

Clean the crystal with a suitable solvent after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 2-methylcyclohexanone.
Methodology:

e Sample Preparation:
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o For 'H NMR, accurately weigh 5-25 mg of 2-methylcyclohexanone. For 3C NMR, a more
concentrated sample of 50-100 mgq is preferable.[6]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a small, clean vial.[6][7]

o To ensure magnetic field homogeneity, filter the solution through a pipette with a small
glass wool plug directly into a clean, high-quality 5 mm NMR tube. This removes any
particulate matter.[8]

o The final sample depth in the tube should be approximately 4-5 cm.[7][9]

o Data Acquisition:

[e]

Cap the NMR tube and label it appropriately.

Insert the tube into the NMR spectrometer's spinner turbine and adjust its position using a

[e]

depth gauge.

[e]

Place the sample into the NMR magnet.

o

The instrument will lock onto the deuterium signal of the solvent and shim the magnetic
field to optimize homogeneity.

o

Acquire the Free Induction Decay (FID) data for both *H and 13C nuclei.
» Data Processing:
o Apply a Fourier transform to the FID to generate the frequency-domain NMR spectrum.

o Phase the spectrum and calibrate the chemical shift axis, typically by referencing the
residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 2-methylcyclohexanone from any impurities and obtain its mass
spectrum.
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Methodology:
e Sample Preparation:

o Prepare a dilute solution of 2-methylcyclohexanone in a volatile organic solvent (e.g.,
dichloromethane or hexane).

 Instrumentation Setup:

o Gas Chromatograph (GC): Equip with a suitable capillary column (e.g., Elite-5MS). Set the
carrier gas (typically helium) to a constant flow rate of approximately 1 mL/min.[10]

o Oven Temperature Program: A typical program would be: hold at an initial temperature
(e.g., 60°C) for a few minutes, then ramp the temperature at a controlled rate (e.qg.,
10°C/min) to a final temperature (e.g., 250°C) and hold.[11]

o Mass Spectrometer (MS): Operate in Electron lonization (EI) mode with a standard
ionization energy of 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z
40-300).

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC inlet.

o The sample is vaporized and carried through the GC column, where separation occurs
based on boiling point and column affinity.

o As 2-methylcyclohexanone elutes from the column, it enters the MS ion source, where it
is fragmented and ionized.

o The detector records the abundance of ions at each m/z value, generating a mass
spectrum.

o Data Analysis:

o lIdentify the peak corresponding to 2-methylcyclohexanone based on its retention time.
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o Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the
compound's identity.[11]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.medistri.swiss/en/blog/volatile-organic-compounds-vocs-analysis-gcms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

FT-IR Analysis Workflow (Neat Liquid)
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Caption: Workflow for FT-IR analysis of a neat liquid sample.
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Sample Preparation

Weigh Sample Dissolve in 0.6 mL Filier into
(525 mg for H) Detrerated Solvent (¢.9. COCE) NMRT.
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GC-MS Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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